molecular formula C16H19N3O B13728917 2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2'-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile

2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2'-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile

Cat. No.: B13728917
M. Wt: 269.34 g/mol
InChI Key: UBTNTJLBYCJOJF-SQVIUHEXSA-N
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Description

2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2’-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique bicyclic framework, which includes a nitrogen-containing heterocycle fused to a cyclopentane ring. The presence of the oxirane ring adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2’-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile typically involves multiple steps, starting from simpler precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This can be achieved through various methodologies, including intramolecular S_N2 reactions and desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of flow chemistry techniques and continuous processing to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2’-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2’-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile has significant potential in various fields:

Mechanism of Action

The mechanism of action of 2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2’-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on biomolecules .

Properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

2-[1-[(1R,5S)-spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile

InChI

InChI=1S/C16H19N3O/c1-11(15-6-12(9-17)4-5-18-15)19-13-2-3-14(19)8-16(7-13)10-20-16/h4-6,11,13-14H,2-3,7-8,10H2,1H3/t11?,13-,14+,16?

InChI Key

UBTNTJLBYCJOJF-SQVIUHEXSA-N

Isomeric SMILES

CC(C1=NC=CC(=C1)C#N)N2[C@@H]3CC[C@H]2CC4(C3)CO4

Canonical SMILES

CC(C1=NC=CC(=C1)C#N)N2C3CCC2CC4(C3)CO4

Origin of Product

United States

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